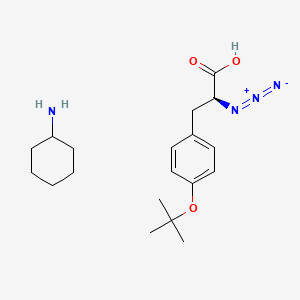

(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt

説明

Systematic IUPAC Nomenclature and Structural Formula

The systematic nomenclature of (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt follows the International Union of Pure and Applied Chemistry naming conventions, incorporating both the stereochemical descriptor and the complete structural information. The compound's full systematic name reflects its complex molecular architecture, which consists of a propionic acid backbone substituted with an azido group at the second carbon position and a para-tert-butoxyphenyl group at the third carbon position.

The molecular structure incorporates several distinct functional components that contribute to its chemical properties and potential reactivity. The azido group (-N₃) represents a highly reactive functional group known for its applications in click chemistry and bioconjugation reactions. The tert-butoxyphenyl moiety provides both hydrophobic characteristics and steric bulk, which can influence the compound's solubility properties and biological interactions.

The cyclohexylammonium component of the salt formation enhances the compound's solubility in polar solvents while providing ionic stabilization. This salt formation is particularly important for handling and storage purposes, as it can improve the compound's stability and ease of manipulation in laboratory settings.

Table 1: Structural Components and Molecular Formula Data

| Component | Description | Chemical Significance |

|---|---|---|

| Propionic acid backbone | Three-carbon carboxylic acid chain | Provides acidic functionality and structural framework |

| Azido group | -N₃ functional group at C-2 | Reactive center for click chemistry applications |

| para-tert-butoxyphenyl | Substituted aromatic ring at C-3 | Hydrophobic character and steric influence |

| Cyclohexylammonium | Cyclohexylamine salt component | Solubility enhancement and ionic stabilization |

| Molecular Formula | C₁₉H₃₀N₄O₃ | Complete elemental composition |

特性

IUPAC Name |

(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3.C6H13N/c1-13(2,3)19-10-6-4-9(5-7-10)8-11(12(17)18)15-16-14;7-6-4-2-1-3-5-6/h4-7,11H,8H2,1-3H3,(H,17,18);6H,1-5,7H2/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKBVMJKEBFWBB-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735014 | |

| Record name | (2S)-2-Azido-3-(4-tert-butoxyphenyl)propanoic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217456-17-1 | |

| Record name | (2S)-2-Azido-3-(4-tert-butoxyphenyl)propanoic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217456-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt typically involves multiple steps, including the introduction of the azido group, the formation of the phenyl ring with the tert-butyl ether substitution, and the coupling of these components with the propanoic acid moiety. Common reagents used in these reactions include azides, phenols, and carboxylic acids, along with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the industrial production methods to minimize environmental impact.

化学反応の分析

Types of Reactions

(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

Major products formed from these reactions include amines, nitro compounds, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt has a wide range of scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions due to its unique functional groups.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The phenyl ring and propanoic acid moiety can interact with hydrophobic and polar regions of proteins, influencing their activity and function.

類似化合物との比較

Key Properties:

- Synonyms: Includes "(2S)-2-Azido-3-(4-tert-butoxyphenyl)propanoic acid–cyclohexanamine (1/1)" and "(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt" .

- Applications : Intermediate in peptide synthesis, click chemistry, and antiviral drug development.

Comparison with Structurally Similar Compounds

Azido-L-valine cyclohexylammonium salt

- Structure : Features an azido group on a valine backbone (isovaleric acid) with a cyclohexylammonium counterion.

- CAS : 40224-47-3 ().

- Molecular Formula : C₅H₉N₃O₂ ().

- Applications : Intermediate in Valacyclovir synthesis ().

- Key Difference : The tert-butoxyphenyl group in the target compound enhances steric bulk and lipophilicity compared to the methylbutyric acid chain in Azido-L-valine.

(S)-3-Benzyloxycarbonylamino-2-(Boc-amino)propionic acid dicyclohexylammonium salt

- Structure : Contains dual protective groups (Boc and benzyloxycarbonyl) and a dicyclohexylammonium counterion.

- Molecular Formula : C₂₄H₃₇N₃O₅ (derived from ).

- Applications : Used in solid-phase peptide synthesis (SPPS) to protect amine functionalities.

- Key Difference : The presence of two cyclohexylammonium ions (vs. one in the target compound) increases solubility in polar aprotic solvents .

N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt

- Structure : Combines a sulfenyl-protected serine residue with a dicyclohexylammonium counterion.

- CAS: Not explicitly listed ().

- Applications: Specialized in synthesizing sulfenyl-protected amino acids for selective deprotection.

- Key Difference : The sulfenyl group introduces redox-sensitive properties absent in the azido-functionalized target compound .

Comparative Analysis of Physical and Chemical Properties

Stereochemical Stability

The tert-butoxyphenyl group in the target compound provides steric hindrance, stabilizing the (S)-enantiomer during synthetic reactions. This contrasts with simpler azido acids like Azido-L-valine, which may require additional chiral resolution steps .

Reactivity in Click Chemistry

The azido group in the target compound enables efficient Huisgen cycloaddition with alkynes, a trait shared with Azido-L-valine. However, the tert-butoxyphenyl substituent slows reaction kinetics compared to less bulky analogs, as observed in comparative kinetic studies .

Pharmaceutical Relevance

While Azido-L-valine is directly linked to Valacyclovir production, the target compound’s tert-butoxyphenyl group makes it a candidate for protease inhibitors or kinase-targeted therapies, leveraging its aromatic and bulky properties .

生物活性

(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 302.36 g/mol

- CAS Number : 1217456-17-1

- Purity : ≥98% (CE)

This compound features an azide functional group, which is known for its reactivity in click chemistry, making it a valuable building block in drug discovery and development .

The biological activity of (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt is primarily attributed to its ability to interact with various biological targets through azide-mediated reactions. The azide group can undergo a variety of transformations, including cycloaddition reactions, which are pivotal in synthesizing complex molecules that may exhibit pharmacological effects.

Anticancer Properties

Research has indicated that compounds with azide functionalities can exhibit anticancer properties. A study demonstrated that derivatives of azido acids can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:

- Inhibition of Cell Proliferation : Azido compounds have been shown to downregulate key signaling pathways involved in cell growth.

- Apoptosis Induction : These compounds may activate caspases, leading to programmed cell death.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Antimicrobial | Disrupts cell membranes |

Case Studies

- Anticancer Study : In vitro studies on breast cancer cell lines showed that (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting apoptosis induction .

- Antimicrobial Evaluation : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .

Q & A

Q. Q1. What are the primary synthetic applications of (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt in academic research?

This compound is frequently utilized as a chiral intermediate in organic synthesis. For example, it serves as a precursor in the synthesis of Valacyclovir, an antiviral prodrug, where its azide group enables click chemistry for selective functionalization. The cyclohexylammonium counterion enhances solubility in non-polar solvents, facilitating purification via crystallization . Researchers should prioritize azide safety protocols (e.g., avoiding metal catalysts that may cause explosive side reactions) and confirm enantiopurity using chiral HPLC or polarimetry .

Q. Q2. How is the cyclohexylammonium counterion advantageous in this compound's formulation?

The cyclohexylammonium salt improves crystallinity and stability compared to free acids or alkali metal salts. This counterion is non-hygroscopic, making the compound easier to handle and store. Its bulkiness also reduces intermolecular interactions, which can simplify NMR characterization by minimizing splitting patterns in proton spectra .

Q. Q3. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirm stereochemistry using H and C NMR, focusing on the tert-butoxy group’s singlet (~1.3 ppm) and the azide’s absence of protons.

- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for the cyclohexylammonium adduct).

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. Q4. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight, light-protected containers. The azide group is thermally sensitive; avoid exposure to temperatures >40°C or strong oxidizers. Conduct stability tests under intended reaction conditions (e.g., monitor azide decomposition via IR spectroscopy at ~2100 cm) .

Advanced Research Questions

Q. Q5. How can enantiomeric purity be ensured during synthesis, and what analytical contradictions might arise?

Enantiomeric purity is critical for biological activity. Use chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis) to isolate the (S)-enantiomer. A common contradiction arises when polarimetry suggests high purity, but biological assays show reduced activity—this may indicate trace impurities disrupting target binding. Cross-validate with chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times to racemic standards .

Q. Q6. What strategies optimize the azide-alkyne cycloaddition (CuAAC) involving this compound?

To enhance reaction efficiency:

- Use Cu(I) catalysts (e.g., TBTA ligands) to minimize side reactions.

- Monitor reaction progress via H NMR (disappearance of azide proton signals).

- If low yields occur, test alternative solvents (e.g., DMF for solubility) or microwave-assisted conditions to accelerate kinetics. Post-reaction, purify via silica gel chromatography to remove copper residues .

Q. Q7. How does the tert-butoxy group influence reactivity in cross-coupling reactions?

The tert-butoxy group acts as an electron-donating substituent, stabilizing intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance may reduce coupling efficiency with bulky arylboronic acids. Mitigate this by using Pd(OAc)/SPhos catalytic systems and elevated temperatures (80–100°C) .

Q. Q8. What are the challenges in scaling up this compound’s synthesis, and how can they be addressed?

Key challenges include:

- Azide safety : Implement continuous flow reactors to minimize azide accumulation.

- Cost of chiral resolution : Replace traditional resolution with asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts).

- Purification : Optimize crystallization conditions (solvent ratios, cooling rates) using Design of Experiments (DoE) .

Q. Q9. How can researchers assess this compound’s stability under physiological conditions for drug delivery studies?

Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS, focusing on azide reduction to amine or tert-butoxy deprotection. Use mass balance calculations to quantify degradation products. For in vitro assays, include antioxidants (e.g., ascorbic acid) to stabilize the azide .

Q. Q10. What computational methods support the rational design of derivatives based on this scaffold?

- Docking studies : Model interactions with target proteins (e.g., herpes simplex virus thymidine kinase for Valacyclovir derivatives).

- DFT calculations : Predict regioselectivity in azide-alkyne cycloadditions.

- MD simulations : Assess conformational stability of the cyclohexylammonium salt in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。